molecular formula C11H13N B6144843 6-phenyl-2,3,4,5-tetrahydropyridine CAS No. 57050-07-4

6-phenyl-2,3,4,5-tetrahydropyridine

Cat. No.: B6144843
CAS No.: 57050-07-4
M. Wt: 159.23 g/mol
InChI Key: XEJFZEYFXUTFPM-UHFFFAOYSA-N
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Description

6-phenyl-2,3,4,5-tetrahydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . It belongs to the tetrahydropyridine (THP) class of compounds, which are partially reduced pyridines existing in several isomeric forms and are of significant interest in medicinal and synthetic chemistry . This specific compound features a phenyl substituent at the 6-position of the 2,3,4,5-tetrahydropyridine ring, a structure that serves as a key scaffold in various bioactive molecules . Research Value and Applications: Tetrahydropyridine derivatives are recognized as important structural motifs found in natural products and synthetic pharmaceutical agents . They are frequently investigated for their diverse pharmacological properties, which can include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities . While certain long-chain 6-alkyl-THP analogs have demonstrated promising antifungal properties, 6-aryl substituted analogs like this compound have been reported to lack such activity, highlighting the critical role of substituents on the THP ring for biological specificity . Consequently, this compound is primarily valued as a versatile synthetic intermediate or building block for the construction of more complex molecules in drug discovery and organic synthesis programs . Its structure makes it a useful precursor for exploring structure-activity relationships (SAR) and developing novel heterocyclic compounds. Handling and Usage: This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and adhere to standard laboratory safety protocols when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFZEYFXUTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473997
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
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Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57050-07-4
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
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Synthetic Methodologies for 6 Phenyl 2,3,4,5 Tetrahydropyridine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the tetrahydropyridine (B1245486) core often rely on cyclization reactions of linear precursors, frequently involving the formation of an imine or enamine intermediate followed by ring closure.

Approaches via N-Boc-Piperidinone and Organometallic Reagents

A common strategy for the synthesis of 6-substituted piperidines involves the addition of organometallic reagents to N-protected 2-piperidinones. The N-tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability and ease of removal. The reaction of N-Boc-2-piperidone with a phenyl-containing organometallic reagent, such as phenylmagnesium bromide, serves as a key step. This addition reaction forms a hemiaminal intermediate which, upon dehydration, can lead to the corresponding cyclic imine, 6-phenyl-2,3,4,5-tetrahydropyridine. The Grignard reagent, phenylmagnesium bromide, is typically prepared from bromobenzene (B47551) and magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.eduwikipedia.org

Reactant 1Reactant 2Product Intermediate
N-Boc-2-piperidonePhenylmagnesium bromideN-Boc-2-hydroxy-2-phenylpiperidine

Dehydration Reactions of Precursor Piperidinols or Aminoketones

The dehydration of 2-hydroxy-2-phenylpiperidine derivatives is a direct method to introduce the endocyclic double bond of the tetrahydropyridine ring. nih.gov Polysubstituted 2-hydroxypiperidines can be synthesized through multi-component reactions and subsequently dehydrated to form tetrahydropyridines. nih.gov For instance, the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted 2-hydroxypiperidines, which upon prolonged stirring or heating, undergo dehydration. nih.gov The dehydration can be promoted by acidic conditions or thermal treatment.

Similarly, the cyclization of δ-amino ketones represents another classical approach. For example, 5-amino-1-phenyl-1-pentanone can undergo intramolecular cyclization to form the cyclic imine, this compound. This reaction is often facilitated by acid or base catalysis, which promotes the initial formation of a hemiaminal followed by elimination of water.

PrecursorProduct
2-Hydroxy-2-phenylpiperidineThis compound
5-Amino-1-phenyl-1-pentanoneThis compound

Thermal Conversion of Pentanediamine (B8596099) Precursors

The thermal conversion of pentanediamine offers a route to the parent 2,3,4,5-tetrahydropyridine scaffold. This reaction proceeds through an intramolecular cyclization with the elimination of ammonia. While this method directly yields the unsubstituted ring system, the introduction of a phenyl group would require a starting material appropriately substituted with a phenyl group on the pentanediamine backbone. For instance, a phenyl-substituted pentanediamine could theoretically undergo a similar thermal cyclization to produce this compound. General intramolecular thermal cyclizations of substituted N-phenyl cinnamamides using polyphosphoric acid have been reported to produce carbostyrils in high yields (80-95%). asianpubs.orgasianpubs.org

PrecursorProduct
Pentanediamine2,3,4,5-Tetrahydropyridine
Phenyl-substituted pentanediamine (hypothetical)This compound

Modern Catalytic Strategies

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in the synthesis of complex heterocyclic compounds.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are versatile tools for the formation of C-C and C-N bonds, making them highly suitable for the construction of nitrogen-containing heterocycles.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for intramolecular applications to form cyclic compounds. A notable example is the palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides, which provides access to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives, isomers of the target compound. nih.gov This process demonstrates excellent 6-endo selectivity and proceeds via a hybrid palladium-radical mechanism. nih.gov

Reactant TypeCatalystProduct Type
Unactivated Alkyl IodidePalladium complex5-Phenyl-1,2,3,6-tetrahydropyridine derivative
Reaction TypeCatalystReactant 1Reactant 2Product
Heck/Suzuki TandemPalladium complex(Z)-1-Iodo-1,6-dieneOrganoboronic acidTetrahydropyridine
Cyclization-Heck Reactions of Allenamides

A notable method for the synthesis of functionalized tetrahydropyridine derivatives involves a palladium-catalyzed cyclization-Heck reaction of allenamides. This one-pot process enables the efficient construction of 3-methylene-5-aryl-1,2,3,4-tetrahydropyridine derivatives from readily available allenamides and aryl or vinyl halides. nih.govrsc.orgchemrxiv.orgthieme-connect.com These products contain a nonconjugated diene structure, which includes an endo-enamine and an exocyclic double bond, making them valuable intermediates for further chemical transformations. nih.govrsc.org

The reaction demonstrates high selectivity for the formation of six-membered rings. nih.gov Optimization studies have identified Pd(PPh₃)₄ as a superior catalyst and Cy₂NMe as the optimal base, with reactions typically carried out in dioxane at 80°C. nih.gov The process shows good tolerance for a range of functional groups on the aryl halide, including those with electron-withdrawing properties which can enhance the stability of the product. nih.gov The reaction mechanism is proposed to proceed through oxidative addition of the palladium catalyst to the halide, followed by insertion of the allenamide, a 6-exo-trig cyclization, and subsequent β-hydride elimination. nih.govthieme-connect.com

Table 1: Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides with Aryl Halides

Entry Aryl Halide Catalyst Base Solvent Temp (°C) Yield (%) Citation
1 1-iodo-4-methoxybenzene Pd(OAc)₂/PPh₃ K₂CO₃ Dioxane 80 29 thieme-connect.com
2 1-iodo-4-methoxybenzene Pd(dba)₂/PPh₃ K₂CO₃ Dioxane 80 <29 thieme-connect.com
3 1-iodo-4-methoxybenzene Pd(PPh₃)₄ Cy₂NMe Dioxane 80 85 nih.gov
4 (E)-(2-bromovinyl)benzene Pd(PPh₃)₄ Cy₂NMe Dioxane 80 - thieme-connect.com

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven to be exceptionally versatile in the synthesis of tetrahydropyridines, enabling asymmetric reactions and the use of C-H activation strategies.

Asymmetric Reductive Heck Reactions

The asymmetric reductive Heck reaction represents a powerful tool for the enantioselective synthesis of substituted tetrahydropyridines. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines. nih.gov This method is characterized by high yields, excellent enantioselectivity, and broad functional group tolerance. The resulting enantioenriched tetrahydropyridines can be subsequently reduced to access a wide variety of 3-substituted piperidines. nih.gov The reductive Heck reaction typically involves the interception of an alkyl-metal intermediate with a hydride source, leading to the formation of a new C-H bond. youtube.com

C-H Activation and Coupling Reactions

Rhodium-catalyzed C-H activation has emerged as a highly efficient strategy for assembling complex nitrogen heterocycles from simple precursors. nih.gov A versatile cascade reaction has been developed which involves a rhodium(I)-catalyzed C-H activation of an α,β-unsaturated imine, followed by coupling with an alkyne, an electrocyclization to form a 1,2-dihydropyridine intermediate, and a subsequent acid/borohydride-mediated reduction. nih.govnih.gov This one-pot procedure affords highly substituted 1,2,3,6-tetrahydropyridines in high yields and with excellent diastereoselectivity. nih.govnih.gov

The reaction sequence demonstrates the power of C-H functionalization to rapidly build molecular complexity. nih.gov The initial Rh-catalyzed C-H activation and alkyne coupling generate an azatriene intermediate which undergoes a 6π-electrocyclization in situ. nih.gov The resulting dihydropyridine (B1217469) can then be stereoselectively reduced to the tetrahydropyridine product. This methodology allows for the preparation of fully differentiated hexasubstituted piperidine (B6355638) derivatives, a significant achievement in synthetic chemistry. nih.gov The choice of Rh(I) or Rh(III) catalysts can influence the reaction pathway, with Rh(I) often proceeding via oxidative addition and Rh(III) via an electrophilic deprotonation mechanism. nih.govescholarship.org

Table 2: Rhodium-Catalyzed C-H Activation Cascade for Tetrahydropyridine Synthesis

Entry Imine Alkyne Catalyst System Product Yield (%) Diastereomeric Ratio Citation
1 Imine 1e Alkyne 2 [Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ Tetrahydropyridine 6e >90 (NMR) >95:5 nih.gov
2 N-benzyl imine Terminal alkyne Rh(I) catalyst Alkenylated product - - nih.gov
3 Aryl imine - Wilkinson's catalyst Annulation product Low - nih.gov

Phosphine-Catalyzed Annulation Reactions (e.g., [4+2] Annulation)

Phosphine-catalyzed [4+2] annulation reactions provide an expedient route to highly functionalized tetrahydropyridine derivatives. nih.govacs.orgacs.org This methodology typically involves the reaction of a 1,4-dipole synthon, such as a 2-alkyl-2,3-butadienoate, with an aldimine. acs.orgacs.org In the presence of a phosphine (B1218219) catalyst like tributylphosphine (B147548) (PBu₃), the reaction proceeds with complete regioselectivity and often high diastereoselectivity to yield tetrahydropyridine structures. acs.org

The generally accepted mechanism involves the initial nucleophilic addition of the phosphine to the allenoate, creating a zwitterionic intermediate. acs.org This intermediate then adds to the N-tosylimine, followed by a series of proton transfers and a final 6-endo cyclization with the elimination of the phosphine catalyst to generate the tetrahydropyridine ring. nih.govacs.org This method is robust, allowing for gram-scale synthesis, and tolerates a variety of substituents on the N-tosylarylimines. acs.org Asymmetric versions of this reaction have also been developed using chiral phosphine catalysts, achieving excellent enantioselectivities. acs.org

Table 3: Phosphine-Catalyzed [4+2] Annulation for Tetrahydropyridine Synthesis

Entry Allenoate Imine Catalyst Yield (%) Diastereoselectivity Citation
1 Ethyl 2-methyl-2,3-butadienoate N-tosylbenzaldimine PBu₃ Excellent - nih.govacs.org
2 Ethyl α-methylallenoate Various N-tosylarylimines PBu₃ >90 High acs.org
3 Ethyl α-methylallenoate N-(o-nosyl)imine (crude) Phosphine 73 (2 steps) - nih.gov
4 3-Methyl-3,4-pentadienone N-tosylimines PBu₃ - - acs.org

Lewis Acid-Catalyzed Cycloadditions (e.g., Aza-Diels-Alder Reactions)

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a C=N bond participates as the dienophile or as part of the diene, is a cornerstone for constructing six-membered nitrogen heterocycles. thieme-connect.comias.ac.in Lewis acid catalysis is frequently employed to accelerate these reactions and control their stereoselectivity by lowering the LUMO energy of the dienophile. ias.ac.inresearchgate.net

For the synthesis of tetrahydropyridines, inverse-electron-demand aza-Diels-Alder reactions are particularly useful. thieme-connect.comthieme-connect.com In this approach, an electron-rich alkene (dienophile) reacts with an electron-poor 1-azadiene. thieme-connect.com Chiral Lewis acids, such as those derived from copper(II) or nickel(II) complexes, have been successfully used to catalyze asymmetric versions of this reaction, affording optically active tetrahydropyridine derivatives with high endo-selectivity and good to excellent enantioselectivities. thieme-connect.com In some cases, these reactions can proceed efficiently even without a catalyst, highlighting the inherent reactivity of certain substrate combinations. rsc.org For instance, the reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes provides polysubstituted tetrahydropyridines under catalyst-free conditions. rsc.org

Ring-Closing Metathesis-Isomerization Sequences for Cyclic Enamides

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the formation of cyclic olefins, including nitrogen heterocycles. nih.govwikipedia.orgorganic-chemistry.org A particularly elegant strategy combines RCM with a subsequent isomerization step in a tandem sequence to produce cyclic enamides, which are valuable precursors to tetrahydropyridines. nih.gov

This tandem catalytic process can be initiated with a metathesis-active ruthenium-carbene catalyst, such as a Grubbs-type catalyst, to perform the RCM of a diene, like an N-allyl-N-homoallylamine. nih.gov Following the ring closure, the catalyst can be transformed in situ into an isomerization-active ruthenium-hydride species. This is often achieved by adding a trigger, such as a hydroxide, or simply by heating. nih.govresearchgate.net The ruthenium-hydride then catalyzes the migration of the double bond into conjugation with the nitrogen atom, yielding the thermodynamically more stable cyclic enamide. nih.govnih.gov This one-pot procedure avoids the isolation of intermediates and offers an efficient pathway to substituted cyclic enamides from simple acyclic precursors. nih.gov

Table 4: Synthesis of Cyclic Enamides via RCM-Isomerization

Entry Substrate Catalyst Conditions Product Yield (%) Citation
1 N-Allyl-N-homoallylamines Ru-carbene -> Ru-hydride Tandem RCM-Isomerization Cyclic Enamides - nih.gov
2 Olefin-containing enamides Ruthenium-based catalysts RCM Protected cyclic enamides - nih.gov
3 Tosyl-protected amines Grubbs-II catalyst RCM Tetrahydropyridines up to 97 nih.gov

Multi-Component Reactions (MCRs) for Functionalized Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules like functionalized tetrahydropyridine derivatives in a single, efficient step. researchgate.net These reactions are characterized by high atom economy and operational simplicity, making them ideal for generating libraries of structurally diverse compounds. mdpi.com

One prominent MCR approach for synthesizing highly functionalized tetrahydropyridine derivatives involves the one-pot condensation of an aromatic aldehyde, an aniline, and a β-ketoester. tandfonline.com This reaction can be efficiently promoted by various catalysts, including ionic liquids such as N-methyl pyridinium (B92312) tosylate (NMPyTs) under ultrasonic irradiation, which leads to high yields in short reaction times. tandfonline.com Another strategy involves the domino reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. nih.gov This particular sequence involves a cascade of Knoevenagel condensation, Michael addition, and Mannich reaction followed by cyclization to form polysubstituted tetrahydropyridines. nih.gov

A distinct MCR approach utilizes a radical-initiated process. Sulfonated tetrahydropyridine derivatives can be synthesized through a reaction involving 1,6-enynes, sulfur dioxide (often from a stable precursor like DABCO·(SO₂)₂), and aryldiazonium tetrafluoroborates. acs.orgnih.gov This catalyst- and additive-free reaction proceeds under mild conditions, initiated by sulfonyl radicals generated from the aryldiazonium salt and sulfur dioxide. acs.orgnih.gov

The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to a diverse array of functionalized tetrahydropyridine cores. The table below summarizes representative MCRs for tetrahydropyridine synthesis.

Table 1: Examples of Multi-Component Reactions for Tetrahydropyridine Synthesis

Reactants Catalyst/Conditions Product Type Ref
Aromatic Aldehyde, Aniline, β-Ketoester N-methyl pyridinium tosylate (NMPyTs), Ultrasonic Irradiation Highly Functionalized Tetrahydropyridines tandfonline.com
Aldehyde, Cyano-C-H acid, 3-Oxo-ester, Ammonium Acetate Reflux in Methanol Polysubstituted 1,4,5,6-Tetrahydropyridines nih.gov
1,6-Enyne, DABCO·(SO₂)₂, Aryldiazonium Tetrafluoroborate Dichloroethane, Mild Conditions Sulfonated Tetrahydropyridines acs.orgnih.gov
Benzaldehyde, Ethyl Acetoacetate, Aniline, Acetonitrile Y(NO₃)₃·4H₂O Polysubstituted Tetrahydropyridines tandfonline.com

This is an interactive data table. Users can sort and filter the data as needed.

Stereoselective and Enantioselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. For the tetrahydropyridine scaffold, several stereoselective and enantioselective methods have been developed.

Domino Reactions with Inherent Stereoselectivity: The multicomponent synthesis of polysubstituted 1,4,5,6-tetrahydropyridines mentioned previously can proceed with high stereoselectivity. nih.gov The reaction, when stirred at room temperature over an extended period, allows for the isolation of key intermediates, revealing a stereoselective pathway. The process involves a series of fast reactions (Knoevenagel, Michael, Mannich) followed by a slow, stereoselective cyclization and dehydration, ultimately leading to the thermodynamically stable 1,4,5,6-tetrahydropyridine product with two or three stereogenic centers. nih.gov

Catalytic Asymmetric Hydrogenation: A powerful and widely used method for establishing chirality is the asymmetric hydrogenation of a prochiral precursor. For nitrogen-containing heterocycles, transition metal catalysts with chiral ligands are particularly effective. nih.gov Iridium-based catalysts, for instance, have been successfully employed for the highly enantioselective hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines. rsc.org By selecting the appropriate chiral ligand and tuning reaction conditions such as the solvent, it is possible to selectively produce either enantiomer of the target molecule with high enantiomeric excess (ee). rsc.org This methodology is directly applicable to the synthesis of chiral tetrahydropyridines from corresponding dihydropyridine precursors.

Asymmetric Heck Reactions: The asymmetric reductive Heck reaction offers another route to enantioenriched tetrahydropyridines. A rhodium-catalyzed reaction between aryl boronic acids and a phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. organic-chemistry.org This method demonstrates broad functional group tolerance, enhancing its synthetic utility. organic-chemistry.org

Ring-Expansion Strategies: A novel stereoselective approach involves the ring-expansion of monocyclopropanated pyrroles. This metal-free method utilizes a cyclopropylcarbinyl cation rearrangement to selectively cleave a C-C bond in the cyclopropane (B1198618) ring, expanding the five-membered pyrrole (B145914) into a six-membered, highly functionalized tetrahydropyridine. nih.gov The stereochemistry of the starting cyclopropanated pyrrole is effectively transferred to the product. nih.gov

The following table highlights key findings in stereoselective synthesis relevant to the tetrahydropyridine core.

Table 2: Research Findings in Stereoselective Tetrahydropyridine Synthesis

Method Catalyst/Reagent Key Feature Stereochemical Outcome Ref
Domino Reaction Ammonium Acetate Stereoselective cyclization cascade Diastereoselective formation of polysubstituted tetrahydropyridines nih.gov
Asymmetric Hydrogenation Iridium-Chiral Ligand Complex Enantioselective reduction of C=N or C=C bonds High enantiomeric excess (up to 98% ee) rsc.org
Asymmetric Reductive Heck Rhodium-Chiral Ligand Complex Enantioselective C-C bond formation High enantiomeric excess in 3-substituted tetrahydropyridines organic-chemistry.org
Ring-Expansion Trifluoroacetic acid (TFA)/H₂O Metal-free, stereospecific rearrangement Transfer of stereochemistry from chiral starting material nih.gov

This is an interactive data table. Users can sort and filter the data as needed.

Chemical Reactivity and Transformations of 6 Phenyl 2,3,4,5 Tetrahydropyridine

Reactions Involving the Endocyclic Imine Moiety

The endocyclic imine functionality of 6-phenyl-2,3,4,5-tetrahydropyridine is a key site for various chemical transformations, including reductions and reactions with nucleophiles.

Reduction of the imine bond is a common strategy to produce the corresponding saturated piperidine (B6355638) ring system. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is effective in reducing the imine to an amine. Similarly, lithium aluminum hydride can be employed for this transformation, often resulting in similar products but potentially with different ratios of 1,2- and 1,4-dihydro or tetrahydropyridine (B1245486) intermediates. Catalytic hydrogenation is another effective method for the reduction of the tetrahydropyridine ring to a piperidine ring.

The imine carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of various substituents at the 6-position of the piperidine ring.

Functionalization of the Phenyl Substituent

The phenyl group attached to the tetrahydropyridine ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the existing substituent and the tetrahydropyridine ring itself.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) halide.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The specific conditions and regioselectivity of these reactions depend on the nature of the substituent already present on the phenyl ring.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound often involves modifications at both the tetrahydropyridine and the phenyl rings to explore structure-activity relationships for various biological targets.

A common strategy involves the synthesis of a core tetrahydropyridine scaffold followed by diversification. For example, successive Suzuki couplings on a functionalized pyridine (B92270) can be used to introduce phenyl and other aryl substituents. Subsequent modifications can then be made to either ring system.

The synthesis of substituted tetrahydropyridines can be achieved through various methods, including:

Cyclization Reactions: Rhodium(I)-catalyzed cyclization of α,β-unsaturated imines and alkynes can produce highly substituted 1,2,3,6-tetrahydropyridines.

Heck Reactions: Palladium-catalyzed alkyl-Heck reactions of unactivated alkyl iodides can provide access to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives.

Aza-Diels-Alder Reactions: Lewis acid-catalyzed aza-Diels-Alder reactions between dienes and imines can form the tetrahydropyridine ring.

These synthetic strategies allow for the creation of a diverse library of analogues for various applications, including drug discovery.

Interactive Data Table: Synthesis of this compound Analogues

Starting MaterialReagents and ConditionsProductYieldReference
Functionalized PyridineSuzuki Coupling with Phenylboronic Acid, then with Pyridylboronic Acid5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridineNot specified
N-Allyl-N-homoallylaminesRu-carbene catalyst, then hydroxideCyclic EnamidesNot specified
Olefin-containing EnamidesRuthenium-based catalystsProtected Cyclic EnamidesNot specified
(Z)-1-Iodo-1,6-dienesOrganoboronic acids, Pd catalystTetrahydropyridinesGood to excellent

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Tetrahydropyridine N-Oxides)

The nitrogen atom of the tetrahydropyridine ring can be oxidized to form an N-oxide. These N-oxides can then participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings.

In a typical 1,3-dipolar cycloaddition, the N-oxide acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkene or alkyne, to form a cycloadduct. This reaction, often referred to as the Huisgen cycloaddition, is a concerted pericyclic reaction. The reaction of pyridine N-oxides with phenyl isocyanate is an example of such a cycloaddition.

The initially formed cycloadducts can sometimes be unstable and undergo further transformations, such as rearrangements or fragmentation, to yield more stable products. These reactions provide a versatile route to a variety of complex nitrogen-containing heterocyclic systems. The regioselectivity and stereospecificity of these cycloadditions are key features that make them highly valuable in organic synthesis.

Interactive Data Table: 1,3-Dipolar Cycloaddition Reactions

1,3-DipoleDipolarophileProduct TypeCatalyst/ConditionsReference
Nitrile OxideAlkeneIsoxazolineNot specified
Nitrile OxideAlkyneIsoxazoleNot specified
Organic AzideTerminal Alkyne1,2,3-TriazoleCopper catalysis
Pyridine N-

Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-phenyl-2,3,4,5-tetrahydropyridine in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

¹H NMR data for the free base form of the compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aliphatic protons of the tetrahydropyridine (B1245486) ring and the aromatic protons of the phenyl group. unimi.it The protons on the saturated carbons (C3, C4, C5) appear as multiplets in the upfield region, while the protons adjacent to the nitrogen (C2) and the imine carbon (C5) are shifted further downfield. unimi.it The aromatic protons of the phenyl ring typically present as a complex multiplet in the downfield region. unimi.it

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. unimi.it The spectrum is characterized by signals for the three distinct aliphatic carbons of the tetrahydropyridine ring, the two sp²-hybridized carbons of the C=N-C system, and the carbons of the phenyl ring. unimi.it The imine carbon (C6) is particularly notable for its downfield chemical shift, confirming the presence of the endocyclic imine functionality. unimi.it

Detailed NMR data is presented in the table below.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
7.75-7.78 (m, 2H)Aromatic (ortho-H)
7.36-7.39 (m, 3H)Aromatic (meta, para-H)
3.81-3.86 (m, 2H)C2-H₂
2.60-2.66 (m, 2H)C5-H₂
1.79-1.88 (m, 2H)C3-H₂
1.63-1.71 (m, 2H)C4-H₂
Data sourced from reference unimi.it. Assignments are inferred based on chemical shift principles.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of this compound, which allows for the unequivocal determination of its molecular formula. nih.gov The technique confirms the elemental composition as C₁₁H₁₃N. nih.gov When analyzed via electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. unimi.it

While detailed fragmentation studies are not widely published, the fragmentation pattern can be predicted based on the structure. The molecular ion is expected to be relatively stable due to the conjugated system. Fragmentation would likely initiate from the saturated tetrahydropyridine ring, potentially involving rearrangements and loss of small neutral molecules like ethylene. The phenyl-substituted iminium cation fragment would represent a particularly stable species.

HRMS Data
Molecular Formula C₁₁H₁₃N
Calculated Exact Mass 159.104799419 Da
Observed Ion [M+H]⁺ 160.11 m/z
Data sourced from references unimi.itnih.gov.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported in the surveyed scientific literature. However, analysis of closely related structures provides significant insight into the expected solid-state characteristics, including ring conformation, bond parameters, and intermolecular interactions.

The 2,3,4,5-tetrahydropyridine ring contains one double bond, which imposes significant conformational constraints. Unlike the flexible chair conformation of a saturated piperidine (B6355638) ring, the tetrahydropyridine ring is expected to adopt a more rigid conformation, such as a 'half-chair' or 'sofa' arrangement. In these conformations, some of the ring atoms are coplanar while others deviate from this plane to minimize steric strain. Studies on polysubstituted 1,4,5,6-tetrahydropyridines confirm the adoption of such non-planar conformations in the solid state. nih.gov

The analysis of interatomic distances and bond angles in analogous structures reveals the geometry of the molecule. For instance, in 4'-phenyl-1',4'-dihydro-2,2':6',2''-terpyridine, a related dihydropyridine (B1217469) system, the N-C bond lengths are approximately 1.38 Å, while C=C double bonds are around 1.34 Å and C-C single bonds within the ring are about 1.51-1.53 Å. mdpi.com The bond angles within the ring deviate from ideal sp² (120°) and sp³ (109.5°) values due to ring strain. It is expected that this compound would exhibit a C=N bond length characteristic of an imine (around 1.28-1.30 Å) and C-N single bond length around 1.47 Å.

Table of Representative Bond Distances from an Analogous Dihydropyridine Structure

Bond Distance (Å)
N1-C1 1.384(2)
N1-C5 1.383(2)
C1-C2 1.338(3)
C2-C3 1.527(2)
C3-C4 1.512(2)
C4-C5 1.341(2)

Data from 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, a related dihydropyridine. mdpi.com

In the solid state, molecules of related N-heterocycles are held together by a network of non-covalent interactions. While the target compound lacks strong hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor. In crystal structures of similar compounds, such as substituted oxo-tetrahydropyridines, intermolecular hydrogen bonds like C—H⋯O and C—H⋯π interactions are observed, linking molecules into dimers or more extended three-dimensional networks. lifesciencesite.com It is plausible that in a crystalline form of this compound, C—H⋯N interactions and π-π stacking between phenyl rings could play a significant role in the crystal packing. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of bonding within a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.

The key structural features of this compound are the phenyl group, the cyclic imine (C=N) within the tetrahydropyridine ring, and the aliphatic carbon-hydrogen bonds of the saturated portion of the ring.

Infrared (IR) Spectroscopy:

The vapor phase IR spectrum of this compound has been computationally predicted. nih.gov While experimental data for this specific molecule is not widely published, theoretical calculations and comparisons with similar structures provide significant insights. nih.govnih.govnih.govnih.gov

The vibrational modes can be assigned to specific functional groups and bond types:

Aromatic C-H Stretching: The phenyl group exhibits characteristic C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups in the tetrahydropyridine ring give rise to symmetric and asymmetric stretching vibrations, which are expected in the 3000-2850 cm⁻¹ range. scielo.org.za

C=N Stretching: The cyclic imine double bond is a key functional group. Its stretching vibration is a strong indicator and is anticipated to appear in the 1690-1640 cm⁻¹ region. The exact position can be influenced by conjugation with the phenyl ring.

C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring typically produce a set of bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups in the ring are expected in the 1470-1430 cm⁻¹ and 1370-1150 cm⁻¹ regions, respectively.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern of the benzene (B151609) ring and typically appear as strong bands in the 900-675 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. For this compound, Raman spectra would be expected to show strong signals for the C=C stretching of the phenyl ring and the C=N stretching of the imine due to their polarizability. nih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group/Bond
Aromatic C-H Stretch3100-3000Phenyl Ring
Aliphatic C-H Stretch3000-2850Tetrahydropyridine Ring (-CH₂-)
C=N Stretch1690-1640Imine
Aromatic C=C Stretch1600-1450Phenyl Ring
CH₂ Bending1470-1430Tetrahydropyridine Ring (-CH₂-)
Aromatic C-H Bending900-675Phenyl Ring

Electronic Absorption Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, offering insights into its electronic structure and conjugation. researchgate.net The spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl group and the C=N chromophore.

The key chromophore in this molecule is the phenyl-imine system, where the π-electrons of the phenyl ring are in conjugation with the π-bond of the imine group. This extended conjugation influences the energy of the electronic transitions.

Expected Electronic Transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this compound, these are typically intense absorptions. The phenyl ring itself has characteristic π → π* transitions. The conjugation with the imine group is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to benzene. One would expect to see bands related to the E2 (ca. 204 nm in benzene) and B (ca. 256 nm in benzene) bands of the phenyl group.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the imine) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π200-280Phenyl ring and C=N double bond
n → π> 280Imine (C=N)

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide calculated electronic transition energies and oscillator strengths, which correlate with the absorption wavelengths and intensities, respectively. nih.govnih.govmdpi.com These computational approaches are invaluable in the absence of extensive experimental data.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For cyclic compounds such as tetrahydropyridine (B1245486) derivatives, these methods are invaluable for elucidating properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the geometry, energy, and reactivity of molecules. In studies of compounds structurally related to 6-phenyl-2,3,4,5-tetrahydropyridine, DFT calculations, often at the B3LYP/6-311+G(2d,p) or B3LYP/6–311 G(d,p) levels of theory, are used to optimize the molecular structure. iucr.orgnih.govresearchgate.net The optimized geometry is then compared with experimental data, such as that from X-ray crystallography, to validate the computational model. iucr.orgnih.gov

These calculations provide key quantum chemical parameters that help in predicting reactivity. Parameters such as electronegativity (χ), chemical hardness (η), chemical potential (μ), and electrophilicity (ω) are derived from the energies of the frontier molecular orbitals. nih.gov For instance, in a study on a bromo-imidazo[4,5-b]pyridine derivative, the calculated energy gap was found to be 2.3591 eV, indicating its relative stability and reactivity. nih.gov

Table 1: Quantum Chemical Parameters for a Tetrahydropyridine Derivative Calculated via DFT (Note: Data for a representative related compound)

Parameter Symbol Value (eV)
HOMO Energy EHOMO -3.1033
LUMO Energy ELUMO -0.7442
Energy Gap ΔE 2.3591
Electronegativity χ 1.9238
Hardness η 1.1796
Chemical Potential μ -1.9238
Electrophilicity ω 1.5651
Softness σ 0.8478

Data derived from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.comwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov FMO analysis helps to identify the regions of a molecule that are most likely to be involved in chemical reactions. For example, in many heterocyclic systems, the HOMO and LUMO are often localized over the entire π-system, indicating that the aromatic and conjugated parts of the molecule are the primary sites for electronic interactions. nih.gov This principle is fundamental in predicting the outcomes of pericyclic reactions, cycloadditions, and electrocyclic reactions. wikipedia.org

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional shape, or conformation, of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, the tetrahydropyridine ring is not planar and can adopt various conformations, such as distorted boat, screw-boat, or envelope forms. iucr.orgnih.govnih.gov

Computational methods, particularly DFT, are used to explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. uj.ac.za For example, in crystallographic studies of substituted tetrahydropyridines, the central ring has been observed to adopt conformations like a screw-boat or a shallow boat. nih.govnih.gov The orientation of the phenyl substituent relative to the tetrahydropyridine ring is also a key conformational feature. In one derivative, the phenyl and dichlorophenyl rings were found to be at an angle of 21.28 (15)° to each other and at dihedral angles of 86.10 (15)° and 87.17 (14)°, respectively, with the central pyridine (B92270) ring. nih.gov This orientation is influenced by steric and electronic effects and can significantly impact how the molecule interacts with its environment.

Prediction of Reaction Mechanisms and Pathways through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. This is particularly relevant for understanding the metabolism or synthesis of compounds like this compound.

A related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a well-studied neurotoxin used to model Parkinson's disease. mdpi.com Computational studies can model its oxidation by monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). mdpi.com Such models help to understand the electronic and steric factors that facilitate this bioactivation. By applying similar computational approaches to this compound, one could predict its metabolic fate, potential reactivity with biological targets, or the mechanisms of its synthesis.

Electrostatic Potential Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. wolfram.com The MEP map is plotted onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.commdpi.com Green and yellow represent areas of neutral or intermediate potential.

For a molecule containing a nitrogen atom in the tetrahydropyridine ring and an aromatic phenyl group, an MEP map would likely show a negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation or interaction with electrophiles. The phenyl ring might display negative potential above and below the plane of the ring, characteristic of π-systems. mdpi.com This technique allows for a direct visualization of the sites most likely to engage in electrostatic interactions, which are crucial for intermolecular recognition and chemical reactions. rsc.org

In Silico Structural Studies

In silico structural analyses complement experimental data by providing detailed insights into the forces that govern the three-dimensional arrangement of molecules in a crystal lattice.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (di) and outside (de) is used to create a two-dimensional "fingerprint plot." This plot summarizes the types and relative significance of different intermolecular contacts.

For various substituted tetrahydropyridine crystals, Hirshfeld analysis has shown that H···H, C···H/H···C, and N···H/H···N interactions are often the most significant contributors to crystal packing. nih.govnih.gov For example, in one case, H···H contacts accounted for 38.5% of the interactions, while N···H/H···N and C···H/H···C contacts contributed 33.3% and 27.3%, respectively. nih.gov Red spots on the dnorm map (a normalized contact distance map) highlight specific close contacts, such as N—H···O or N—H···N hydrogen bonds, which are critical for stabilizing the crystal structure. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Tetrahydropyridine Derivative (Note: Data for a representative related compound)

Contact Type Contribution to Hirshfeld Surface (%)
H···H 47.9
C···H/H···C 30.7
F···H/H···F 12.4
O···H/H···O 4.9
N···H/H···N 1.3
F···C/C···F 0.8

Data derived from a study on ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. iucr.org

Void analysis is a computational technique used to calculate the empty spaces within a crystal lattice. nih.gov The volume and percentage of these voids can indicate the efficiency of molecular packing. A crystal with significant void space may be less stable mechanically. nih.gov The analysis is performed by calculating the procrystal electron density and defining an isosurface that encloses the empty regions. nih.gov In a study of a related heterocyclic compound, the calculated void volume was 100.94 ų, representing 13.20% of the unit cell volume, suggesting a compact and mechanically stable crystal packing with no large cavities. researchgate.netnih.gov

Applications in Chemical Synthesis and Advanced Materials

Building Block for the Construction of Complex Organic Architectures

The 6-phenyl-2,3,4,5-tetrahydropyridine scaffold serves as a fundamental building block for synthesizing more complex molecular architectures. Its inherent reactivity, centered on the cyclic imine functionality, allows for a range of chemical transformations, including reductions to form substituted piperidines, and cycloaddition reactions. The tetrahydropyridine (B1245486) ring system is a recognized structural element in key biological pathways, such as the lysine (B10760008) biosynthesis pathway where a related dicarboxylate derivative is an intermediate, underscoring its importance as a foundational structure. wikipedia.org

The utility of the phenyl-tetrahydropyridine motif is highlighted in the development of potent bioactive molecules. For instance, the isomeric 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) has been identified as an excellent fragment for enhancing the inhibitory potency of compounds targeting the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Similarly, synthetic strategies have been developed to produce 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, which are complex structures built upon a tetrahydropyridine core. uky.edu These examples demonstrate the value of the phenyl-tetrahydropyridine unit as a starting point for constructing larger, more functionally elaborate molecules.

Precursor for Scaffold-Based Chemical Library Synthesis

In modern drug discovery, scaffold-based chemical library synthesis is a powerful strategy for generating a large number of diverse compounds for biological screening. This approach utilizes a central molecular framework, or "privileged scaffold," which is systematically decorated with various functional groups. nih.govresearchgate.net The this compound core is an ideal precursor for such libraries due to its multiple points for chemical modification.

The synthesis of a 101-membered library based on the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold illustrates this principle effectively. nih.gov In this case, the core structure was functionalized through reactions like urea, amide, and sulfonamide formation to create a diverse collection of molecules. nih.gov The this compound scaffold offers similar opportunities for diversification at the nitrogen atom, the phenyl ring, and the carbon backbone, making it a valuable starting point for combinatorial chemistry efforts. rsc.org

Table 1: Conceptual Diversification of a this compound Scaffold
Scaffold CorePoint of Diversification (R¹)Point of Diversification (R²)Potential Reaction TypeResulting Molecular Class
This compoundNitrogen Atom (after reduction to piperidine)Phenyl RingN-Alkylation, Amidation, SulfonylationN-Substituted Phenylpiperidines
Phenyl RingBackbone CarbonSuzuki Coupling, Buchwald-Hartwig AminationBi-aryl Piperidines, Arylamino Piperidines
Imine CarbonNitrogen AtomAddition Reactions, CycloadditionsFused Heterocyclic Systems

Role in Structure-Activity Relationship (SAR) Studies for Chemical Optimization and Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. drugdesign.orgcollaborativedrug.com By systematically modifying a lead compound, researchers can identify the key structural features required for potency and selectivity. drugdesign.org The tetrahydropyridine ring is a common motif in these studies due to its prevalence in bioactive compounds. auctoresonline.orgresearchgate.net

A clear example of SAR is found in the investigation of 6-alkyl-2,3,4,5-tetrahydropyridines, which are analogues of natural piperideines found in fire ant venom. nih.gov In this study, a series of compounds were synthesized with varying alkyl chain lengths at the C-6 position to evaluate their antifungal properties. The results showed a direct correlation between the chain length and antifungal activity, with the C16 and C17 analogues (6-hexadecyl- and 6-heptadecyl-2,3,4,5-tetrahydropyridine) demonstrating the highest potency against several fungal strains. nih.gov This research highlights how the tetrahydropyridine scaffold can be systematically modified to optimize a specific biological function.

Table 2: SAR of 6-Alkyl-2,3,4,5-tetrahydropyridines as Antifungal Agents. nih.gov
CompoundC-6 Alkyl Chain LengthMinimum Fungicidal Concentration (μg/mL) vs. C. neoformansMinimum Fungicidal Concentration (μg/mL) vs. C. albicans
5cC14 (Tetradecyl)----
5dC15 (Pentadecyl)----
5eC16 (Hexadecyl)3.815.0
5fC17 (Heptadecyl)(Most Active)(Most Active)
5gC18 (Octadecyl)----

Data for specific MFC values for all compounds were not fully detailed in the source abstract, but 5e and 5f were identified as the most active.

Utility in the Synthesis of Analogues for Chemical Biology Probes

Chemical probes are small-molecule tools designed to study the function of proteins and other biomolecules in their native cellular environment. escholarship.org Creating a high-quality chemical probe often involves modifying a known bioactive scaffold to incorporate a reporter group, such as a fluorescent tag, without losing affinity for the biological target. escholarship.org

The this compound structure is a suitable starting point for the development of such probes. Its framework allows for the strategic attachment of functionalities that can be used to link to reporter tags. For example, research into disrupting the binding of DNA to specific transcription factors has led to the identification of novel chemical probes derived from core heterocyclic structures. nih.gov While not starting directly from this compound, the design principles are applicable. An analogue of a bioactive compound containing the tetrahydropyridine core could be synthesized and then conjugated to a fluorescent molecule. The resulting probe would allow researchers to visualize the localization of the compound in cells and study its interactions with its target, as has been demonstrated with other heterocyclic systems. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 6-phenyl-2,3,4,5-tetrahydropyridine is a primary area for future research. While classical methods for the synthesis of the parent 2,3,4,5-tetrahydropyridine exist, often involving multi-step procedures, modern catalytic and multicomponent reactions offer promising avenues for more sustainable access to its 6-phenyl derivative. nih.govorgsyn.org

Future research could focus on one-pot multicomponent reactions, which have proven effective for the synthesis of various highly substituted tetrahydropyridines. nih.govufms.br A potential strategy could involve the condensation of a suitable amine, an aldehyde, and a β-ketoester, which could be adapted to yield the target compound. Furthermore, the use of environmentally friendly catalysts, such as silica-based Lewis acids, could enhance the sustainability of these synthetic routes. ufms.br

Another promising direction is the application of transition-metal-catalyzed reactions. For instance, rhodium-catalyzed C-H activation/alkenylation/electrocyclization cascades have been successfully employed for the synthesis of diverse 1,2-dihydropyridines, which can be further transformed into tetrahydropyridines. nih.govacs.org Adapting such a strategy could provide a convergent and efficient route to this compound and its derivatives.

Synthetic StrategyPotential AdvantagesRelevant Analogs
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to diversity.Polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov
Transition-Metal CatalysisHigh efficiency, selectivity, and functional group tolerance.Diverse 1,2-dihydropyridines and tetrahydropyridines. nih.govacs.org
α-Functionalization of Cyclic AminesDirect synthesis from simple precursors.α-Functionalized secondary amines. nih.govnih.gov

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The reactivity of the endocyclic imine in this compound is a key feature that warrants deeper investigation. While the addition of organometallic reagents to cyclic imines is known, the full scope of this reactivity for the 6-phenyl derivative remains to be explored. nih.govnih.gov

A significant area for future research is the Lewis acid-promoted activation of the imine. This approach has been shown to enable the addition of less reactive organometallic nucleophiles, such as Grignard reagents and lithium acetylides, to transiently generated cyclic imines. nih.govnih.gov A systematic study of different Lewis acids could unlock a broader range of chemical transformations for this compound, allowing for the introduction of a wide variety of substituents at the C6 position.

Furthermore, the potential for cycloaddition reactions involving the imine double bond is an exciting and largely unexplored avenue. researchgate.net For instance, [2+2] cycloadditions with unsaturated partners could lead to novel fused heterocyclic systems. The influence of the phenyl group on the stereoselectivity of these reactions would be of particular interest.

Advanced Derivatization for Enhanced Chemical Functionality

The development of methods for the selective functionalization of the this compound core is crucial for expanding its chemical utility. Future research should focus on derivatization at multiple positions, including the nitrogen atom and the phenyl ring.

N-functionalization can be readily achieved through standard alkylation or acylation reactions, allowing for the introduction of a wide range of substituents that can modulate the compound's physical and chemical properties. More advanced derivatization could involve the introduction of functional groups that enable further transformations, such as click chemistry handles or groups that can participate in intramolecular cyclizations.

Functionalization of the phenyl ring offers another dimension for creating a library of derivatives. Standard electrophilic aromatic substitution reactions could be explored to introduce substituents at the ortho, meta, and para positions. The electronic nature of these substituents would, in turn, influence the reactivity of the tetrahydropyridine (B1245486) ring.

Derivatization SitePotential Functional GroupsPurpose
Nitrogen AtomAlkyl, acyl, sulfonyl groupsModulate solubility, lipophilicity, and reactivity.
Phenyl RingHalogens, nitro, amino, hydroxyl groupsTune electronic properties and provide handles for further reactions.
C2-C5 PositionsAlkyl, aryl groupsIntroduce steric bulk and additional stereocenters.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. youtube.comltf-gmbh.comnih.govwikipedia.orgmdpi.comuc.pt Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better temperature control, and the ability to scale up reactions seamlessly. ltf-gmbh.comnih.gov

Future research could focus on translating the novel synthetic methodologies developed in batch to continuous flow processes. This would involve optimizing reaction parameters such as flow rate, temperature, and reagent concentration to maximize yield and purity. wikipedia.org The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.

Automated synthesis platforms, which combine robotics with artificial intelligence, could be employed to rapidly screen and optimize reaction conditions for the synthesis and derivatization of this compound. youtube.com This high-throughput approach would accelerate the discovery of new reactions and the generation of large libraries of derivatives for various applications.

Deeper Computational Modeling of Reaction Dynamics and Intrinsic Properties

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the intrinsic properties and reaction dynamics of this compound. researchgate.netacs.orgbohrium.commdpi.comorientjchem.orgrsc.orguobabylon.edu.iq While computational studies have been performed on related tetrahydropyridine systems, a dedicated in-silico investigation of the 6-phenyl derivative is warranted. nih.govresearchgate.netacs.org

Future computational work should focus on several key areas. Firstly, a detailed analysis of the molecule's conformational landscape and the influence of the phenyl group on the ring's geometry. Secondly, the calculation of key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, will help to predict its reactivity towards electrophiles and nucleophiles.

Furthermore, computational modeling can be used to elucidate the mechanisms of the novel synthetic reactions and chemical transformations proposed in the preceding sections. By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control the regio- and stereoselectivity of these reactions, thereby guiding experimental efforts.

Computational MethodInformation GainedApplication
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energies.Predicting reactivity, understanding reaction mechanisms.
Molecular Dynamics (MD)Conformational dynamics, solvent effects.Simulating behavior in different environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactions.Designing biocatalytic processes.

Q & A

Q. What are the common synthetic routes for 6-phenyl-2,3,4,5-tetrahydropyridine derivatives?

  • Methodological Answer: The synthesis typically involves multi-step routes, including condensation reactions of appropriate precursors followed by cyclization or reduction steps . For example, 6-alkyl derivatives can be synthesized via reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation. Solvent selection (e.g., ethanol, dichloromethane) and purification techniques (e.g., recrystallization, column chromatography) are critical for high yields (90–99%) .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR peaks for tetrahydropyridine protons appear as multiplet signals between δ 1.5–2.5 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm. HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer: Recrystallization (using methanol or ethanol) and chromatography (silica gel column with ethyl acetate/hexane gradients) are widely used. Purity is validated via thin-layer chromatography (TLC) and melting point analysis .

Q. How are intermediates characterized during multi-step synthesis?

  • Methodological Answer: Key intermediates (e.g., 4-aryl-substituted precursors) are characterized using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Methodological Answer: Temperature control (e.g., reflux at 80°C for cyclization) and solvent polarity adjustments (e.g., dichloromethane for better solubility) significantly impact yield. Catalytic systems, such as acid catalysts (e.g., p-toluenesulfonic acid), improve regioselectivity. Kinetic monitoring via UPLC-MS ensures reaction progression .

Q. What analytical methods are used to resolve structural ambiguities in complex derivatives?

  • Methodological Answer: 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping proton signals. X-ray crystallography provides absolute stereochemistry for chiral centers. UPLC-MS with tandem MS/MS fragmentation confirms isomeric purity (e.g., distinguishing 6-phenyl vs. 4-phenyl regioisomers) .

Q. How is the antifungal activity of this compound derivatives evaluated?

  • Methodological Answer: CLSI/NCCLS broth microdilution assays are employed against fungal strains (e.g., Candida albicans ATCC 90028). Minimum Inhibitory Concentrations (MICs) are determined using serial dilutions (0.5–128 µg/mL). Cytotoxicity is assessed via neutral red uptake assays in human cell lines (e.g., HepG2, HEK293) .

Q. What strategies are used to study structure-activity relationships (SAR) in tetrahydropyridine derivatives?

  • Methodological Answer: Systematic alkyl chain length variation (e.g., C15–C18 chains) and substituent positioning (e.g., para vs. meta phenyl groups) are explored. Biological data (MICs, IC₅₀) are correlated with computational models (e.g., molecular docking to fungal cytochrome P450 targets) .

Q. How can catalytic methods improve the sustainability of tetrahydropyridine synthesis?

  • Methodological Answer: Organocatalysts (e.g., proline derivatives) enable enantioselective cyclizations. Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and energy consumption. Solvent-free conditions or green solvents (e.g., cyclopentyl methyl ether) minimize waste .

Q. What are the challenges in scaling up tetrahydropyridine synthesis for preclinical studies?

  • Methodological Answer:
    Batch reproducibility requires strict control of moisture and oxygen levels. Purification scalability necessitates transitioning from column chromatography to fractional distillation or continuous flow systems. Stability studies (e.g., under light, humidity) inform storage protocols (e.g., -20°C under argon) .

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